
1-methyl-6-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-methyl-6-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrazine derivatives and thiophene compounds. The key steps may involve:
Condensation reactions: Combining pyrazine and thiophene derivatives under specific conditions.
Cyclization: Forming the pyridazine ring through intramolecular reactions.
Functional group modifications: Introducing the carboxamide and methyl groups through various organic transformations.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous flow synthesis: Using continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts for specific transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in material science and catalysis.
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds with similar core structures but different substituents.
Pyrazine derivatives: Compounds with pyrazine rings and various functional groups.
Thiophene derivatives: Compounds containing thiophene rings with different modifications.
Uniqueness
1-methyl-6-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 1-methyl-6-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H13N5O2S
- Molecular Weight : 303.34 g/mol
- Structural Characteristics : The compound features a dihydropyridazine core, which is known for its biological significance in various pharmacological contexts.
The biological activity of this compound primarily revolves around its interaction with specific biological targets:
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Inhibition of Protein Kinases :
- The compound has been shown to inhibit non-receptor tyrosine-protein kinases, which play crucial roles in cellular processes such as growth, survival, and motility. Specifically, it affects pathways involving actin remodeling and cell adhesion through the phosphorylation of proteins like WASF3 and CRK .
- Regulation of Apoptosis :
-
Antimicrobial Activity :
- Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially making it a candidate for treating infections caused by resistant strains of bacteria.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have investigated the efficacy and safety of this compound:
-
Cell Migration Studies :
- In vitro experiments demonstrated that treatment with this compound significantly reduced the migration of cancer cell lines, suggesting its potential as an anti-metastatic agent.
-
Animal Models :
- In vivo studies using murine models indicated that administration of the compound resulted in a marked decrease in tumor size compared to controls, highlighting its therapeutic potential in oncology.
- Toxicology Assessments :
Properties
IUPAC Name |
1-methyl-6-oxo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c1-20-13(21)3-2-11(19-20)15(22)18-8-12-14(17-6-5-16-12)10-4-7-23-9-10/h2-7,9H,8H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCWTAHWTSKCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.